

4-Chloro-2-methoxy-3-nitropyridine IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	4-Chloro-2-methoxy-3-nitropyridine
Cat. No.:	B1426200

[Get Quote](#)

An In-depth Technical Guide to **4-Chloro-2-methoxy-3-nitropyridine**

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of **4-Chloro-2-methoxy-3-nitropyridine** (CAS No. 934180-48-0), a key heterocyclic intermediate in modern medicinal chemistry. The document details its chemical identity, physicochemical properties, core reactivity, and its strategic application in the synthesis of complex pharmaceutical agents. A detailed, field-proven synthesis protocol is provided, complete with mechanistic rationale and a procedural workflow diagram. Furthermore, this guide consolidates essential safety, handling, and storage information to ensure its effective and safe utilization in a research and development setting.

Chemical Identity and Properties

Nomenclature and Identification

The unambiguous identification of a chemical entity is paramount for reproducibility and safety in a laboratory setting. The subject of this guide is defined by the following identifiers:

- IUPAC Name: **4-Chloro-2-methoxy-3-nitropyridine**
- CAS Number: 934180-48-0[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Molecular Formula: C₆H₅ClN₂O₃[\[1\]](#)
- Synonyms: At present, no common synonyms are widely recognized for this specific isomer; referencing the CAS number is the most reliable practice.[\[1\]](#)

Physicochemical Properties

The physical and chemical properties of **4-Chloro-2-methoxy-3-nitropyridine** dictate its handling, reaction conditions, and purification strategies. Key data are summarized below.

Property	Value	Source(s)
Molecular Weight	188.57 g/mol	[1] [3]
Appearance	Light yellow powder/solid (inferred from related isomers)	[4]
Solubility	Insoluble in water; Soluble in methanol, acetone, and methylene chloride (inferred from related isomers)	[5]
Storage Conditions	Store at 4°C in a dry, well- ventilated place. Keep container tightly sealed and away from moisture.	[1]

The Role in Synthetic Chemistry

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of **4-Chloro-2-methoxy-3-nitropyridine** is fundamentally rooted in its susceptibility to Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, a characteristic that is dramatically amplified by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the C3 position.[\[6\]](#)

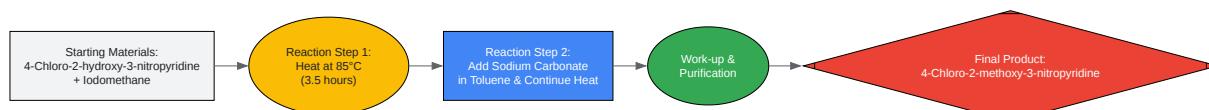
This electronic arrangement renders the C4 carbon, which bears the chloro leaving group, highly electrophilic and thus an excellent site for nucleophilic attack.[\[6\]](#) The reaction proceeds

through a well-established two-step addition-elimination mechanism:

- Addition (Rate-Determining Step): A nucleophile attacks the C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, which provides crucial stabilization for this intermediate.^[6]
- Elimination: The aromaticity is restored in a rapid subsequent step through the expulsion of the chloride leaving group.

This predictable reactivity allows for the precise and controlled introduction of a wide variety of nucleophiles (e.g., amines, thiols, alkoxides) at the C4 position, making it a versatile building block for creating diverse molecular scaffolds.

Applications in Drug Discovery


Heterocyclic compounds, particularly substituted pyridines, are foundational scaffolds in medicinal chemistry. Nitropyridine derivatives like **4-Chloro-2-methoxy-3-nitropyridine** serve as crucial intermediates in the synthesis of more complex, pharmacologically active molecules. ^{[7][8]} Their value lies in their ability to be elaborated into compounds targeting a range of therapeutic areas. For instance, related nitropyridine intermediates are instrumental in the development of adenosine analogs used to treat conditions like hypertension and myocardial ischemia.^[7] The chloro and methoxy groups themselves are frequently employed substituents in drug design to modulate factors such as potency, selectivity, and pharmacokinetic properties. ^[9]

Synthesis Protocol Overview and Rationale

The synthesis of **4-Chloro-2-methoxy-3-nitropyridine** is efficiently achieved via the methylation of 4-chloro-2-hydroxy-3-nitropyridine.^[2] This method, a variation of the Williamson ether synthesis, is favored due to the accessibility of the starting materials and the straightforward nature of the O-methylation reaction.

The protocol involves the reaction of the hydroxypyridine precursor with an electrophilic methyl source, iodomethane, in the presence of a base to facilitate the formation of the final methoxy-substituted product.[2]

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Chloro-2-methoxy-3-nitropyridine**.

Detailed Step-by-Step Methodology

This protocol is adapted from established procedures for the synthesis of **4-Chloro-2-methoxy-3-nitropyridine**.[2]

Reagents and Materials:

- 4-Chloro-2-hydroxy-3-nitropyridine (1.0 eq)
- Iodomethane (2.0 eq)
- Sodium Carbonate (1.0 eq)
- Toluene
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate

- Standard purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography setup)

Procedure:

- Reaction Setup: To a suspension of 4-chloro-2-hydroxy-3-nitropyridine (1.0 eq) in a suitable round-bottom flask, slowly add iodomethane (2.0 eq).[\[2\]](#)
- Initial Heating: Heat the reaction mixture with stirring at 85°C for approximately 3.5 hours.[\[2\]](#)
The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
- Base Addition: After the initial heating period, add a solution of sodium carbonate (1.0 eq) in toluene to the reaction system.[\[2\]](#)
- Continued Heating: Continue heating the mixture under the same conditions until the reaction reaches completion as determined by TLC analysis.[\[2\]](#)
- Work-up: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
- Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel or recrystallization to yield pure **4-Chloro-2-methoxy-3-nitropyridine**.

Safety and Handling

Working with nitropyridine derivatives requires adherence to strict safety protocols. The following information is compiled from safety data sheets of structurally related compounds and should be considered best practice.

Hazard Identification

Hazard Class	Statement	Source(s)
Acute Oral Toxicity	Harmful or toxic if swallowed.	[4][10][11]
Skin Corrosion/Irritation	Causes skin irritation.	[4][10]
Serious Eye Damage/Irritation	Causes serious eye irritation or damage.	[4][10][11]
Specific Target Organ Toxicity	May cause respiratory irritation.	[4][10]

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure that eyewash stations and safety showers are readily accessible.[5][11]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
 - Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[4][5]
 - Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH or European Standard EN 149 approved respirator.[5][12]
- Hygiene: Do not eat, drink, or smoke when using this product.[4] Wash hands and any exposed skin thoroughly after handling.[4][11]

Storage and Disposal

- Storage: Store in a dry, cool, and well-ventilated place.[4][5] Keep the container tightly closed to prevent moisture contamination.[1][4] Some protocols recommend storing the material in a locked cabinet.[5][11]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][11]

Conclusion

4-Chloro-2-methoxy-3-nitropyridine is a highly functionalized pyridine derivative with significant value as a synthetic intermediate. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution, allows for its strategic incorporation into complex molecular architectures. For researchers and scientists in the field of drug development, a thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the creation of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 4-Chloro-2-Methoxy-3-nitropyridine | 934180-48-0 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. drughunter.com [drughunter.com]
- 10. 2-Chloro-4-methoxy-3-nitropyridine | C6H5C1N2O3 | CID 3778232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Chloro-2-methoxy-3-nitropyridine IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1426200#4-chloro-2-methoxy-3-nitropyridine-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com